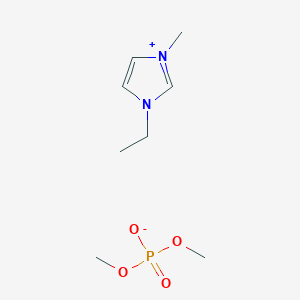
1-Ethyl-3-methylimidazolium dimethyl phosphate
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium dimethyl phosphate is an ionic liquid with the chemical formula C8H17N2O4P . It is part of the imidazolium family, known for their unique properties such as low melting points, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Wirkmechanismus
Target of Action
1-Ethyl-3-methylimidazolium dimethylphosphate, also known as [Emim]DMP, is an ionic liquid . Its primary targets are biopolymers such as cellulose . It interacts with these biopolymers, causing them to dissolve .
Mode of Action
The interaction between [Emim]DMP and its targets involves the formation of hydrogen bonds . The ionic liquid forms hydrogen bonds with the hydroxyl groups present in cellulose, disrupting the intermolecular hydrogen bonds within the cellulose and causing it to dissolve .
Biochemical Pathways
The dissolution of cellulose by [Emim]DMP can be utilized in various biochemical pathways. For instance, it can be used in the saccharification of biomass , where cellulose is broken down into simple sugars . This process is crucial in the production of biofuels .
Pharmacokinetics
ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its ionic nature and its ability to form hydrogen bonds .
Result of Action
The primary result of [Emim]DMP’s action is the dissolution of cellulose . This can facilitate the conversion of cellulose into simple sugars, which can then be used in the production of biofuels .
Action Environment
The action of [Emim]DMP is influenced by environmental factors such as temperature and water content . For instance, the dissolving capability of [Emim]DMP decreases and the interactions between cation and anion become weaker with increasing water concentration . Therefore, controlling the water content in [Emim]DMP is crucial for maintaining its effectiveness .
Biochemische Analyse
Biochemical Properties
Its ability to dissolve cellulose suggests that it may interact with enzymes, proteins, and other biomolecules involved in cellulose metabolism
Cellular Effects
Given its role in cellulose dissolution, it may influence cell function by affecting cellular processes related to cellulose metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with enzymes or cofactors involved in cellulose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium dimethyl phosphate can be synthesized by reacting 1-ethyl-3-methylimidazole with dimethyl phosphate. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions . The process involves mixing the reactants in a suitable solvent and maintaining the reaction at a controlled temperature until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is then purified through distillation or crystallization to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methylimidazolium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and controlled temperatures.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazolium dimethyl phosphate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methylimidazolium diethyl phosphate
- 1,3-Dimethylimidazolium dimethyl phosphate
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Butyl-3-methylimidazolium chloride
Comparison: 1-Ethyl-3-methylimidazolium dimethyl phosphate stands out due to its unique combination of properties, such as its specific ionic interactions and solubility characteristics. Compared to 1-ethyl-3-methylimidazolium diethyl phosphate, it has different solubility and reactivity profiles, making it suitable for distinct applications . Similarly, its stability and catalytic properties differ from those of 1,3-dimethylimidazolium dimethyl phosphate, highlighting its versatility in various research and industrial contexts .
Eigenschaften
IUPAC Name |
dimethyl phosphate;1-ethyl-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H7O4P/c1-3-8-5-4-7(2)6-8;1-5-7(3,4)6-2/h4-6H,3H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUDOCGUOSPGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COP(=O)([O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945611-27-8 | |
| Record name | 1-Ethyl-3-methylimidazolium dimethylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)

![3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine](/img/structure/B6360960.png)



![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)
![tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6360992.png)






